molecular formula C21H20ClN3O2S B2679714 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1795302-46-3

3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No. B2679714
CAS RN: 1795302-46-3
M. Wt: 413.92
InChI Key: BMJAQGFKKOKXCA-UHFFFAOYSA-N
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Description

The compound “3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one” is a derivative of quinazolinone . Quinazolinones are heterocyclic compounds that have drawn considerable attention due to their wide range of applications in pharmaceutical chemistry . They are reported for their diversified biological activities and are considered an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . Quinazolinones are a large class of biologically active compounds that exhibit a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .

Scientific Research Applications

Anticonvulsant Agents

Research has highlighted the synthesis of new quinazolinone derivatives with potent anticonvulsant properties. A study synthesized a series of quinazolinonyl substituted benzoxazepinyl / benzothiazepinyl indoles, demonstrating significant anticonvulsant activity in vivo, surpassing the standard drug phenytoin sodium in efficacy. These findings indicate the potential of quinazolinone derivatives in treating seizure disorders without delving into specific drug usage or side effects (Archana., 2019).

Diuretic Activity

Another study explored quinazolin‐4(3H)‐one derivatives for their diuretic activity. By introducing a thiazole or a 1, 3, 4‐thiadiazole moiety into the quinazolin‐4(3H)‐one structure, compounds exhibited significant diuretic effects. This suggests that modifications to the quinazolin‐4(3H)‐one core can influence renal function, offering a pathway for new diuretic agents (A. R. Maarouf et al., 2004).

Antimicrobial and Antifungal Activities

Quinazolinone derivatives have also been investigated for their antimicrobial and antifungal properties. For instance, a series of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones were synthesized and exhibited remarkable antibacterial and antifungal activities. This research underscores the potential of quinazolinone derivatives as bases for developing new antimicrobial agents, highlighting their broad-spectrum efficacy against various pathogens without addressing side effects or specific dosages (N. Patel et al., 2010).

Hypotensive Effect

The hypotensive effects of quinazolinone derivatives were also studied, with several novel compounds showing significant blood pressure-lowering effects, comparable to prazosin but with additional benefits such as the absence of reflex tachycardia and a prolonged duration of action. This research opens avenues for developing new antihypertensive drugs based on the quinazolinone structure, focusing on therapeutic benefits without discussing dosage or side effects (O. El-Sabbagh et al., 2010).

properties

IUPAC Name

3-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c22-17-7-3-1-5-15(17)19-9-10-24(11-12-28-19)20(26)13-25-14-23-18-8-4-2-6-16(18)21(25)27/h1-8,14,19H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJAQGFKKOKXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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